6-broMo-5-Methoxyindoline-2,3-dione
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Overview
Description
6-Bromo-5-Methoxyindoline-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-5-Methoxyindoline-2,3-dione typically involves the bromination of 5-Methoxyindoline-2,3-dione. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-5-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-Methoxyindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
6-Bromo-5-Methoxyindoline-2,3-dione can be compared with other indole derivatives such as:
5-Methylindoline-2,3-dione: Similar in structure but with a methyl group instead of a bromine atom, affecting its reactivity and biological activity.
6-Methoxyindoline-2,3-dione: Lacks the bromine atom, which may result in different chemical and biological properties.
6-Bromoindoline-2,3-dione: Similar but without the methoxy group, influencing its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its bromine and methoxy substituents, which contribute to its distinct chemical and biological behavior.
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKYMNANRNKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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